molecular formula C11H19ClN2O2S B1377077 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride CAS No. 1423027-94-4

1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride

Cat. No. B1377077
CAS RN: 1423027-94-4
M. Wt: 278.8 g/mol
InChI Key: LKVLHLKGAZEDQR-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride, also known as ABMSH, is a synthetic compound that has been studied for its potential applications in scientific research. ABMSH is a white crystalline solid that is soluble in a variety of solvents, including water and ethanol. It has been used in various laboratory experiments, and its applications are being studied in fields such as pharmacology and biochemistry.

Scientific Research Applications

Biocatalysis in Chiral Amine Synthesis

This compound is used in the synthesis of short-chain chiral amines, which are crucial in the chemical industry as precursors for pharmaceuticals and agrochemicals . The biocatalytic synthesis of these amines, particularly for very short-chain C4 to C5 amines, is challenging due to low enantiomeric excess. However, amine dehydrogenases (AmDHs) have been shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes, with conversions up to 97.1% .

Pharmaceutical Precursor

The butan-2-amine substructure, which is present in 1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride , is found in various pharmaceuticals. For instance, it is used in the drug candidate XL888, which is under investigation for its potential therapeutic applications .

Asymmetric Synthesis

When substituted with a hydroxyl group, the resulting chiral amino alcohols serve as chiral auxiliaries or ligands in various asymmetric syntheses. These highly functionalized chiral amino alcohols are valuable in creating enantiomerically pure products in asymmetric catalysis .

Chemical Research

In chemical research, this compound can be used to study the binding interactions with proteins such as estrogen receptors. For example, binding experiments have shown that certain derivatives have multiple binding sites, which can be crucial for understanding receptor-ligand interactions .

properties

IUPAC Name

1-(3-aminophenyl)-N-butan-2-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S.ClH/c1-3-9(2)13-16(14,15)8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVLHLKGAZEDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)CC1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminophenyl)-N-(butan-2-yl)methanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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